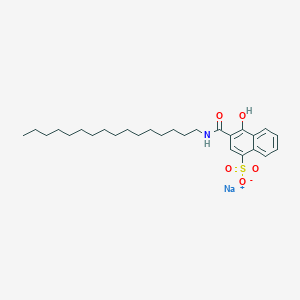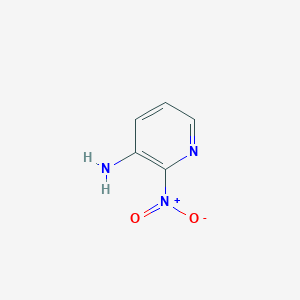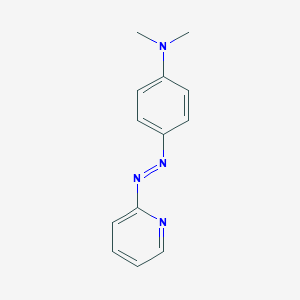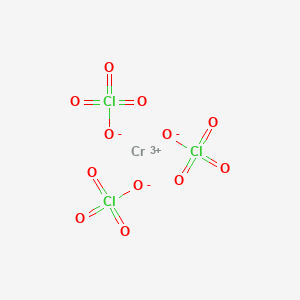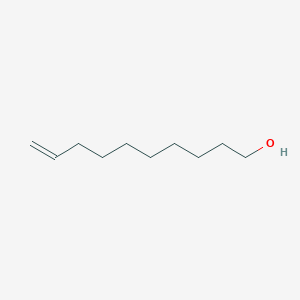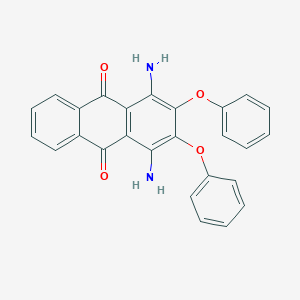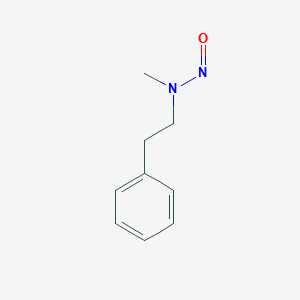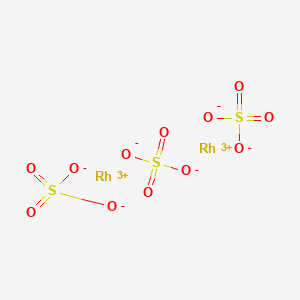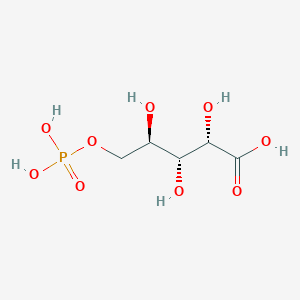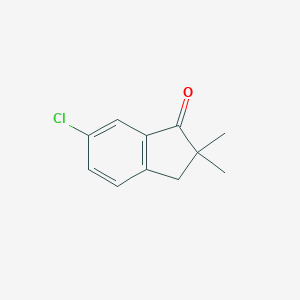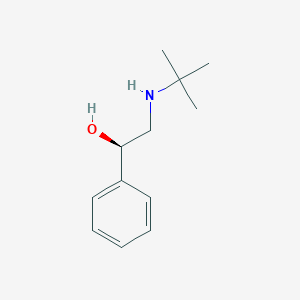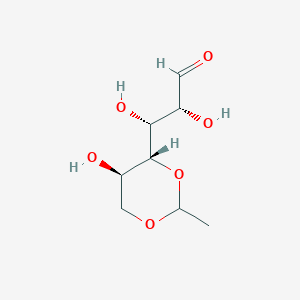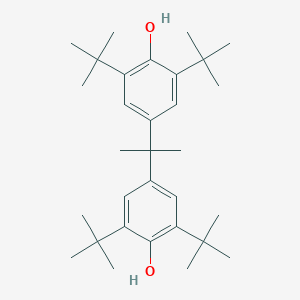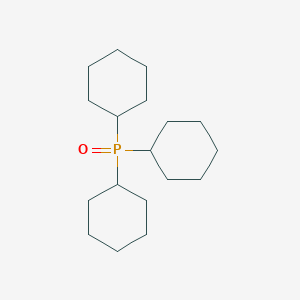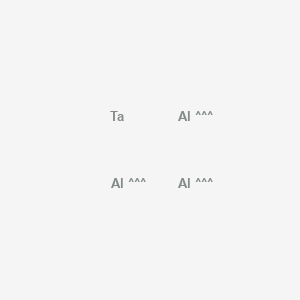
Aluminum, compd. with tantalum (3:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, compd. with tantalum (3:1), also known as Tantalum aluminide (TaAl3), is an inorganic compound and intermetallic compound of aluminum and tantalum . It plays a crucial role in innate immunity and inflammation .
Synthesis Analysis
Tantalum (III) aluminide is a chemical compound of tantalum and aluminum . The formation of oxide layers by the alternating chemisorption of metal halide and water vapors can occur via three mechanisms: a reaction between the components in the polymolecular adsorbed layer with the formation of hydrated oxides, the sequential buildup of monomolecular layers (layered growth mechanism), and the formation and subsequent development of two-dimensional islet structures .Molecular Structure Analysis
The molecular formula of Aluminum, compd. with tantalum (3:1) is AlTa . The average molecular mass is 207.929 g/mol . The SMILES notation is [Al]#[Ta], and the InChI Identifier is InChI=1S/Al.Ta .Chemical Reactions Analysis
Tantalum and aluminum are closely associated because of the lanthanide contraction . Like niobium, tantalum has principal oxidation states +2 and +5 .Physical And Chemical Properties Analysis
Tantalum is a transition metal with a body-centered cubic (bcc) metal crystal structure . The yield strength is strongly temperature dependent, the value at 200°C being ca. 30% of that at 20°C .Safety And Hazards
Orientations Futures
Recent research has focused on the interaction of short-pulsed lasers with metals, including aluminum and tantalum, which can generate high nonequilibrium states and open opportunities to investigate the thermodynamic and mechanical behavior under extreme heating and loading rates . Another promising direction is the development of high-entropy aluminum alloys, which offer the opportunity to move out of the strength-ductility curve as well as the opportunity to increase the alloy’s modulus .
Propriétés
InChI |
InChI=1S/3Al.Ta |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVJDEGCVHBSKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Ta] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Ta |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065150 |
Source


|
| Record name | Aluminum, compd. with tantalum (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.8925 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum; tantalum | |
CAS RN |
12004-76-1 |
Source


|
| Record name | Aluminum, compd. with tantalum (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

